Synthesis Yield and Reaction Efficiency
Cephedrine is synthesized via the cyanethylation of ephedrine. This reaction, conducted by heating ephedrine with acrylonitrile in an anhydrous alkaline medium, produces the compound 1-phenyl-2-[methyl-(beta-cyanoethyl)-amino]propan-1-ol in a high yield, a critical metric for cost-effective research procurement and in-lab synthesis verification [1].
| Evidence Dimension | Synthetic Yield of the Key Derivatization Step |
|---|---|
| Target Compound Data | 97% yield |
| Comparator Or Baseline | Typical yields for analogous cyanethylation reactions range from 70-95%. |
| Quantified Difference | Near-quantitative yield (approximately 97%), placing it at the high end of the expected range. |
| Conditions | Heating ephedrine with acrylonitrile in an anhydrous alkaline medium. |
Why This Matters
A high and reproducible synthetic yield ensures reliable and cost-effective availability of cephedrine for research supply chains, reducing waste and validating in-house synthesis protocols.
- [1] Sokolov, D. V., Isin, Z. I., Khlienko, Z. N., Korpan', A. N., & Kurilenko, V. M. (1980). Synthesis and pharmacological activity of cephedrine. Pharmaceutical Chemistry Journal, 14(11), 773-775. View Source
